N-(2-{[1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
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Overview
Description
N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carbonyl chloride, which reacts with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is then reacted with 2-bromoethyl acetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring and acetamide group but lacks the tetrahydroquinoline moiety.
Tetrahydroquinoline derivatives: Similar in structure but may have different substituents on the quinoline ring.
N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)AMINE: Similar structure but with an amine group instead of an acetamide.
Uniqueness
N-(2-{[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-8-YL]OXY}ETHYL)ACETAMIDE is unique due to the combination of the thiophene ring, tetrahydroquinoline moiety, and acetamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-[[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13(21)19-9-11-23-15-7-2-5-14-6-3-10-20(17(14)15)18(22)16-8-4-12-24-16/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,21) |
InChI Key |
BDHYENYURLFECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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